molecular formula C7H9NOS B12889756 Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]- CAS No. 61201-14-7

Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]-

Katalognummer: B12889756
CAS-Nummer: 61201-14-7
Molekulargewicht: 155.22 g/mol
InChI-Schlüssel: BBGVVCYWMBCWBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]- is a chemical compound with a unique structure that includes a pyrrole ring substituted with a methylthio group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]- typically involves multiple steps. One common method includes the reaction of 2-methylthiopyrrole with acetyl chloride under acidic conditions to form the desired ethanone derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and can be more efficient than batch processes. The use of catalysts and optimized reaction conditions can further enhance the efficiency and yield of the industrial synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]- exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, its derivatives may inhibit certain enzymes involved in disease pathways, making it a potential candidate for drug development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]- is unique due to the specific positioning of the methylthio group on the pyrrole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

61201-14-7

Molekularformel

C7H9NOS

Molekulargewicht

155.22 g/mol

IUPAC-Name

1-(2-methylsulfanyl-1H-pyrrol-3-yl)ethanone

InChI

InChI=1S/C7H9NOS/c1-5(9)6-3-4-8-7(6)10-2/h3-4,8H,1-2H3

InChI-Schlüssel

BBGVVCYWMBCWBS-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(NC=C1)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.